3-(Difluoromethyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) can be used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while substitution reactions can produce various halogenated pyrazine derivatives .
Scientific Research Applications
3-(Difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic acid: Lacks the difluoromethyl group and has different chemical properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with a pyrazole ring instead of a pyrazine ring.
Uniqueness
3-(Difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1443287-46-4 |
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Molecular Formula |
C6H4F2N2O2 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
3-(difluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12) |
InChI Key |
SGYVAKLKRGJAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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